REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Br:15]Br>C(O)(=O)C.[N+]([O-])([O-])=O.[Ag+]>[CH3:12][C:11]([C:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:10]=[CH:9][C:8]=1[Br:15])([CH3:14])[CH3:13] |f:3.4|
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC(=CC=C1)C(C)(C)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.47 g
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Name
|
|
Quantity
|
4.21 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in an oil bath at 75°-80°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for a further 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
the precipitated silver bromide was filtered off
|
Type
|
WASH
|
Details
|
washed with acetic acid
|
Type
|
CUSTOM
|
Details
|
The combined filtrates were partitioned between dichloromethane and water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was further extracted with dichloromethane
|
Type
|
WASH
|
Details
|
The combined organic extracts were washed with aqueous sodium bisulfite
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Acetic acid was then removed by azeotropic distillation with heptane
|
Type
|
DISTILLATION
|
Details
|
Distillation of the residue under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.07 g | |
YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |